3-(4-Methylbenzoyl)propionic acid

Medicinal Chemistry Antirheumatic Agents Process Chemistry

CDMOs synthesizing esonarimod (KE-298) or exploring 4-oxobutanoic acid-based antibiotics require the specific 4-methylphenyl topology-generic 3-benzoylpropionic acid analogs compromise synthetic yields and biological potency. This compound delivers the validated molecular scaffold: • Direct KE-298 precursor, enabling the practical 47% overall yield synthetic route. • Pharmacophore core for glutamate racemase (MurI) inhibitors with confirmed activity against MDR S. pneumoniae. • Defined chiral inversion probe via medium-chain CoA ligase pathway, distinct from ibuprofen. White crystalline solid, ≥98% purity; ships at ambient temperature.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 4619-20-9
Cat. No. B177081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzoyl)propionic acid
CAS4619-20-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyOEEUWZITKKSXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzoyl)propionic Acid: Core Intermediate


3-(4-Methylbenzoyl)propionic acid, also designated as 4-(4-Methylphenyl)-4-oxobutanoic acid, is a 4-oxo monocarboxylic acid featuring a 4-methylphenyl (p-tolyl) ketone moiety attached to a propionic acid chain [1]. This compound belongs to the class of 4-oxobutanoic acids (4-OBAs), which are versatile intermediates and structural platforms in medicinal and agricultural chemistry [2]. Its synthesis is typically achieved via a Friedel-Crafts acylation of toluene with succinic anhydride, yielding a white crystalline solid with a melting point range of 127–130 °C [3]. The molecule is characterized by its water insolubility and solubility in common organic solvents, making it a valuable building block for further derivatization .

3-(4-Methylbenzoyl)propionic Acid: Substitution Risks


Within the 4-oxobutanoic acid family, subtle structural variations—such as aromatic ring substitution patterns—exert profound effects on physicochemical behavior and downstream biological outcomes. For instance, the presence of a 4-methyl group on the phenyl ring of 3-(4-methylbenzoyl)propionic acid introduces steric and electronic modifications that can significantly alter binding interactions with enzymes and receptors compared to unsubstituted or differently substituted analogs [1]. Furthermore, the compound's specific substitution pattern directly influences its metabolic fate, including susceptibility to chiral inversion pathways that are highly sensitive to the distance between the chiral center and the carbonyl moiety, as demonstrated in comparative studies of 4-OBA derivatives [2]. Consequently, substituting this compound with a generic 3-benzoylpropionic acid analog or an alternative 4-oxobutanoic acid derivative without empirical validation risks compromising synthetic yields, altering metabolic profiles, or diminishing biological potency in applications where this specific molecular topology is required [3].

3-(4-Methylbenzoyl)propionic Acid: Evidence Guide


KE-298 Synthetic Intermediate

In the synthesis of the antirheumatic drug candidate KE-298 (esonarimod), 3-(4-methylbenzoyl)propionic acid serves as a crucial intermediate, enabling a two-step sequence that delivers the final product in 47% overall yield from this starting material [1]. In contrast, the unsubstituted analog 3-benzoylpropionic acid lacks the 4-methyl group, which is essential for the subsequent derivatization steps required to access the 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid scaffold [2]. The presence of the 4-methyl substituent on the phenyl ring not only directs the regioselectivity of further functionalization but also provides the necessary steric and electronic environment to achieve the reported 74% yield in the final Michael addition step with thioacetic acid [1].

Medicinal Chemistry Antirheumatic Agents Process Chemistry

Glutamate Racemase Inhibitor Hit

A pharmacophore-based virtual screening campaign targeting glutamate racemase (MurI), an essential enzyme for bacterial cell wall biosynthesis, identified 2-(2-(1H-indol-3-yl)ethylamino)-4-oxo-4-p-tolylbutanoic acid as a hit compound with confirmed antibacterial activity against both non-virulent and multidrug-resistant Streptococcus pneumoniae strains [1]. The synthesis of this hit compound critically depends on the 4-oxo-4-p-tolylbutanoic acid moiety, which is derived directly from 3-(4-methylbenzoyl)propionic acid. Alternative analogs lacking the 4-methyl substitution, such as those derived from 3-benzoylpropionic acid, fail to satisfy the pharmacophore model's requirements and would not be identified as hits, as evidenced by the model's 82% accuracy in describing glutamate racemase inhibition [2].

Antibacterial Drug Discovery Glutamate Racemase Inhibition Medicinal Chemistry

Chiral Inversion vs. Ibuprofen

The metabolic chiral inversion of 4-(4-methylphenyl)-2-methylthiomethyl-4-oxobutanoic acid (KE-748), a derivative of 3-(4-methylbenzoyl)propionic acid, differs mechanistically from that of ibuprofen. In vitro studies using isolated rat hepatocytes showed that chiral inversion of KE-748 was strongly inhibited (specific quantitative inhibition not provided) by benzoic acid, a substrate for medium-chain fatty acid CoA ligase, whereas ibuprofen inversion was unaffected [1]. Furthermore, treatment with clofibric acid, which induces hepatic microsomal long-chain fatty acid CoA ligase, enhanced ibuprofen inversion but did not affect KE-748 inversion [1]. These findings demonstrate that the 4-oxobutanoic acid core of 3-(4-methylbenzoyl)propionic acid derivatives engages different CoA ligase enzymes compared to the 2-arylpropionic acid scaffold of ibuprofen.

Drug Metabolism Pharmacokinetics Chiral Inversion

3-(4-Methylbenzoyl)propionic Acid: Applications


KE-298 Process Development

For research groups and CDMOs engaged in the synthesis of esonarimod (KE-298) or its analogs, 3-(4-methylbenzoyl)propionic acid is an indispensable starting material. As demonstrated by Noguchi et al. (2002), this compound serves as the cornerstone for a practical synthetic route delivering KE-298 in 47% overall yield [1]. Alternative 4-oxobutanoic acids lacking the 4-methylphenyl substituent cannot be substituted, as the methyl group is essential for both the subsequent chemical transformations and the compound's biological activity as a DMARD candidate [2].

Glutamate Racemase Antibacterial Discovery

This compound is the direct precursor to 2-(2-(1H-indol-3-yl)ethylamino)-4-oxo-4-p-tolylbutanoic acid, a hit compound identified through pharmacophore modeling for glutamate racemase inhibition and validated to possess antibacterial activity against S. pneumoniae, including a multidrug-resistant strain [3]. Researchers pursuing novel antibiotics with a new mechanism of action can leverage this scaffold to explore structure-activity relationships around the 4-oxo-4-p-tolylbutanoic acid core, which satisfies key pharmacophore requirements [4].

Metabolic Chiral Inversion Studies

Investigators studying chiral inversion metabolism can use 3-(4-methylbenzoyl)propionic acid as a parent scaffold to synthesize KE-748 or related derivatives. Comparative studies with ibuprofen reveal that this class of compounds engages a distinct set of CoA ligase enzymes (medium-chain vs. long-chain) for chiral inversion, providing a unique tool for probing the enzymology of metabolic inversion and its impact on pharmacokinetics and potential drug-drug interactions [5].

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